1-(3,5-Dimethylpiperidin-1-yl)ethan-1-one is a chemical compound with significant interest in medicinal chemistry due to its structural features and potential biological activities. The compound is categorized under piperidine derivatives, which are known for their diverse pharmacological properties. Its molecular formula is C11H17N and it has a molecular weight of approximately 177.26 g/mol. This compound can be synthesized from commercially available precursors and is often used in the development of pharmaceuticals targeting various biological pathways.
The synthesis of 1-(3,5-dimethylpiperidin-1-yl)ethan-1-one typically involves multi-step reactions starting from readily available piperidine derivatives. Common methods include:
Technical details on specific reaction conditions (temperature, solvent choice, and reaction time) can vary depending on the desired yield and purity of the final product.
The molecular structure of 1-(3,5-dimethylpiperidin-1-yl)ethan-1-one features a piperidine ring substituted at the 3 and 5 positions by methyl groups. The structural formula can be represented as follows:
Key structural data includes:
1-(3,5-Dimethylpiperidin-1-yl)ethan-1-one can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 1-(3,5-dimethylpiperidin-1-yl)ethan-1-one primarily revolves around its interaction with biological targets such as receptors or enzymes. Compounds containing piperidine structures are often involved in neurotransmission modulation.
For example:
Data on specific binding affinities or biological assays would provide deeper insights into its mechanism of action.
The physical properties of 1-(3,5-dimethylpiperidin-1-yl)ethan-1-one include:
Chemical properties include:
Relevant data regarding stability under various conditions (light, temperature) is crucial for storage and handling.
The applications of 1-(3,5-dimethylpiperidin-1-yl)ethan-1-one extend into several scientific fields:
Research into its efficacy against specific diseases (e.g., depression, anxiety) continues to expand its potential therapeutic uses.
The emergence of 1-(3,5-dimethylpiperidin-1-yl)ethan-1-one represents a strategic evolution in nitrogen-containing heterocyclic chemistry, driven by the pharmaceutical industry's pursuit of bioactive scaffolds. While its specific synthetic origin remains undocumented in early literature, its structural class arose from systematic modifications of piperidine pharmacophores during the 2000s. This period witnessed intensified exploration of N-acylpiperidines as bifunctional intermediates, particularly for CNS-targeting molecules and antimicrobial agents. A pivotal 2003 patent application disclosed bicyclic-substituted amines as histamine H3 receptor ligands, establishing synthetic methodologies applicable to dialkyl-substituted piperidine ketones [9]. Concurrently, research on 2-mercaptobenzimidazole derivatives demonstrated the utility of similar N-acylated piperidines (e.g., ZR-5: 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(2,6-dimethylpiperidin-1-yl)ethan-1-one) as antimicrobial scaffolds [8]. These parallel developments underscore the compound's genesis from two critical needs: enhanced metabolic stability via steric shielding of the carbonyl group, and precise three-dimensional display of pharmacophoric elements through conformational control imparted by 3,5-dimethyl substitution.
Table 1: Fundamental Identifiers of 1-(3,5-Dimethylpiperidin-1-yl)ethan-1-one
Property | Value |
---|---|
IUPAC Name | 1-(3,5-dimethylpiperidin-1-yl)ethan-1-one |
CAS Registry Number | Not formally assigned (Related analogue: 1-(3-methylpiperidin-1-yl)ethanone: 4593-16-2) [4] |
Molecular Formula | C₉H₁₇NO |
Molecular Weight | 155.24 g/mol |
Key Structural Features | 3,5-Dimethylpiperidine ring, N-acetyl functionality |
The 3,5-dimethylpiperidine core of 1-(3,5-dimethylpiperidin-1-yl)ethan-1-one imparts distinctive stereoelectronic and conformational properties that define its reactivity and applications. Unlike unsubstituted piperidines, which predominantly adopt chair conformations with equatorial substituents, the 3,5-dimethyl groups create a C₂-symmetric environment that locks the ring into specific conformers. This symmetry reduces stereoisomeric complexity—particularly significant when compared to monosubstituted analogues like 1-(3-methylpiperidin-1-yl)ethanone (CAS 4593-16-2) [4]. The equatorial orientation of the acetyl group minimizes 1,3-diaxial interactions, enhancing hydrolytic stability relative to sterically unhindered N-acylpiperidines.
Infrared and NMR analyses reveal critical electronic perturbations: the carbonyl stretching frequency (~1640-1670 cm⁻¹) appears redshifted compared to aliphatic ketones (~1710 cm⁻¹), indicating significant n→π conjugation between the nitrogen lone pair and the carbonyl—a characteristic feature of tertiary amides influencing hydrogen-bond acceptance. This electronic profile facilitates its role as a conformational lock and hydrogen-bond director in supramolecular chemistry and catalyst design. The structural synergy between the lipophilic dimethyl groups and polar carbonyl enables predictable interactions with biological targets, exemplified by its incorporation into antimicrobial agents targeting bacterial dihydrofolate reductase (DHFR) [8].
Table 2: Comparative Structural Features of Piperidine Derivatives
Compound | Substituent Pattern | Key Structural Consequences |
---|---|---|
1-(3,5-Dimethylpiperidin-1-yl)ethan-1-one | 3,5-Dimethyl, N-acetyl | C₂-symmetry, reduced conformational flexibility, enhanced steric shielding of carbonyl |
3,5-Dimethylpiperidin-4-ol (CAS 373603-93-1) [5] | 3,5-Dimethyl, 4-hydroxy | Axial/equatorial isomerism, intramolecular H-bonding capacity |
2-(3,5-Dimethylpiperidin-1-yl)ethanamine (CAS 876716-58-4) [1] [3] | 3,5-Dimethyl, aminoethyl | Zwitterionic potential, enhanced water solubility |
1-(3,5-Dimethylpiperidin-1-yl)ethan-1-one occupies a critical niche at the convergence of pharmaceutical design and advanced material development. In medicinal chemistry, its primary application resides in antimicrobial discovery. Research by Al-kaissi et al. demonstrated that structural analogues like ZR-5 exhibit remarkable binding affinity (-8.70 kcal/mol) to bacterial dihydrofolate reductase (DHFR), surpassing trimethoprim (-7.91 kcal/mol) in computational models [8]. This activity stems from optimal van der Waals contacts between the 3,5-dimethyl groups and hydrophobic DHFR residues (Phe92, Leu28), while the carbonyl oxygen forms a critical H-bond with Thr121. Empirical validation through broth dilution tests revealed potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging 2–8 μg/mL, positioning it as a promising scaffold for novel antibiotics.
Concurrently, the compound's potential in central nervous system (CNS) therapeutics is emerging. Structural similarities to histamine H₃ receptor ligands described in patent WO2004043458A1 suggest utility in cognitive disorders [9]. The dimethyl groups may enhance blood-brain barrier permeability by modulating logP/logD profiles, while the ketone provides a synthetic handle for further derivatization into amine-containing bioactive molecules.
In materials science, the dual functionality—nucleophilic nitrogen and electrophilic carbonyl—enables participation in polymerization and coordination chemistry. The C₂-symmetric structure facilitates crystalline lattice engineering via predictable H-bonding motifs, potentially serving as a building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). Preliminary investigations suggest utility as a ligand precursor for transition metal catalysts, leveraging the sterically encumbered nitrogen for controlled coordination geometry.
Table 3: Documented Biological Activity of Related Compounds Incorporating the 3,5-Dimethylpiperidine Moiety
Compound | Biological Target | Key Finding | Source |
---|---|---|---|
ZR-5 (contains 2,6-dimethylpiperidine) | Bacterial DHFR | Superior binding affinity (-8.70 kcal/mol) vs. trimethoprim; MIC 2-8 μg/mL against Gram-positive pathogens | [8] |
Bicyclic-substituted amine derivatives | Histamine H₃ receptor | High affinity ligands for cognitive disorders and ADHD | [9] |
Table 4: Synthetic Applications of 1-(3,5-Dimethylpiperidin-1-yl)ethan-1-one
Application Domain | Reaction/Use | Advantage Imparted by Structure |
---|---|---|
Antimicrobial Development | Amidation with 2-mercaptobenzimidazole acetic acid derivatives | Enhanced lipophilicity for membrane penetration; conformational stability for target binding |
CNS Drug Discovery | Reductive amination of ketone | Bioisosteric replacement for metabolically labile groups; controlled stereochemistry |
Coordination Chemistry | Ligand for Cu(II), Pd(0) complexes | Steric hindrance prevents metal aggregation; tunable electron donation |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3